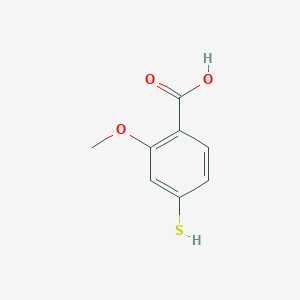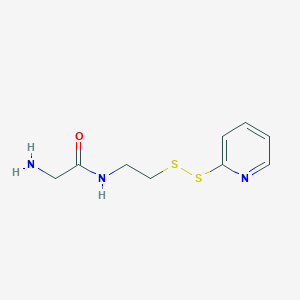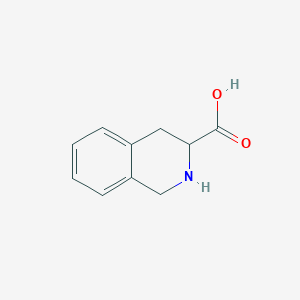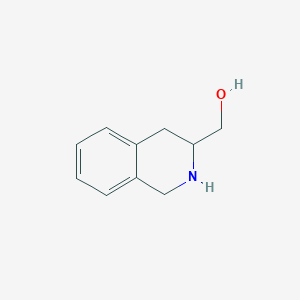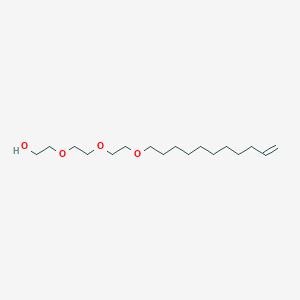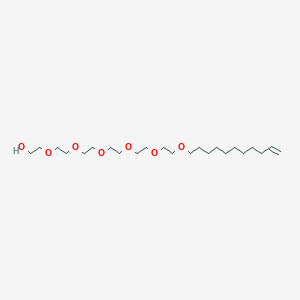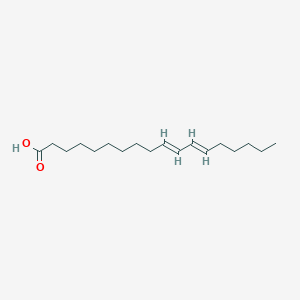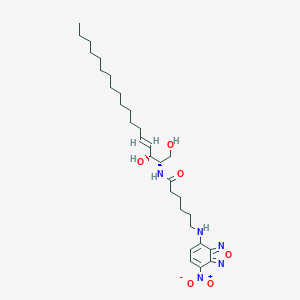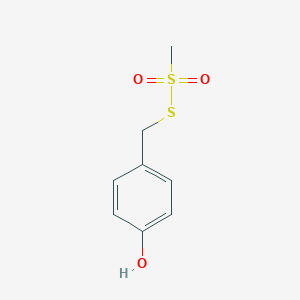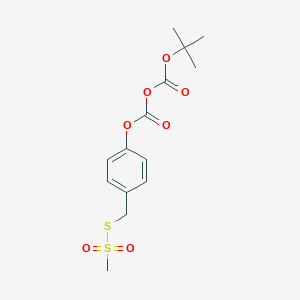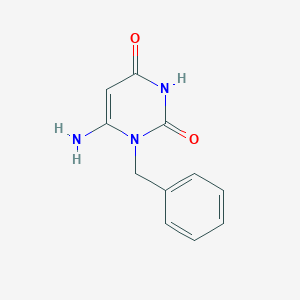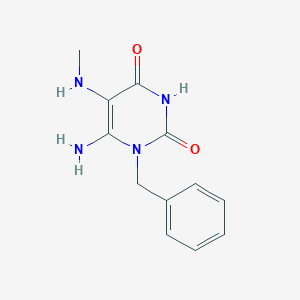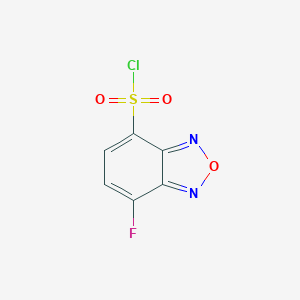
7-氟-2,1,3-苯并噁二唑-4-磺酰氯
概述
描述
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride is a chemical compound known for its reactivity and utility in various scientific applications. It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. The presence of a fluorine atom and a sulfonyl chloride group enhances its reactivity, making it a valuable reagent in organic synthesis and analytical chemistry.
科学研究应用
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, facilitating the formation of complex structures.
Biology: The compound is employed in the synthesis of fluorescent probes for detecting and quantifying biomolecules such as thiols and amines in biological samples.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the design of drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of specialty chemicals, dyes, and materials with specific functional properties.
作用机制
Target of Action
The primary target of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride, also known as SBD-F, is thiol groups . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in biological systems, participating in various biochemical reactions.
Mode of Action
SBD-F is a thiol-reactive fluorogenic probe . It interacts with its targets (thiols) by forming a covalent bond with the sulfur atom. This reaction results in the release of a fluorescent signal, which can be detected and quantified .
Pharmacokinetics
Its solubility in various solvents like dmf, dmso, and pbs (ph 72) suggests that it may have good bioavailability .
Result of Action
The interaction of SBD-F with thiols results in the emission of a fluorescent signal . This property has been utilized to quantify the levels of thiol-containing compounds such as homocysteine, cysteine, and cysteamine in human plasma .
Action Environment
It’s worth noting that the compound is stable for at least 4 years when stored at -20°c .
生化分析
Biochemical Properties
The primary biochemical role of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride is its interaction with thiol groups. Thiol groups are found in many biomolecules, including enzymes and proteins. The compound reacts with these thiol groups to produce highly fluorescent compounds . This reaction is specific to thiols, and disulfides do not react unless they are first reduced to thiols . This specificity allows for the selective detection of thiol-containing molecules in complex biological samples.
Cellular Effects
The cellular effects of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride are primarily related to its ability to interact with thiol-containing molecules. By reacting with these molecules, the compound can influence various cellular processes. For example, it can affect cell signaling pathways and gene expression by modifying the activity of thiol-containing enzymes and transcription factors. It can also impact cellular metabolism by interacting with thiol-containing metabolic enzymes .
Molecular Mechanism
At the molecular level, 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride exerts its effects through a specific chemical reaction with thiol groups. This reaction results in the formation of a covalent bond between the sulfur atom of the thiol group and the nitrogen atom of the compound . This reaction is accompanied by the release of a fluorescent signal, which can be detected and quantified using fluorescence spectroscopy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to a fluorinated benzoxadiazole precursor. One common method includes the reaction of 7-fluoro-2,1,3-benzoxadiazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form complex molecules, particularly in the synthesis of fluorescent probes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and dimethylformamide are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) are used to enhance reaction rates.
Major Products
The major products formed from reactions involving 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research.
相似化合物的比较
Similar Compounds
4-Fluoro-7-sulfamoylbenzofurazan: This compound is similar in structure but contains a sulfamoyl group instead of a sulfonyl chloride group.
4-Chloro-7-nitro-2,1,3-benzoxadiazole: This compound has a nitro group and a chloro group, making it useful for different types of chemical reactions.
7-Fluorobenzofurazan-4-sulfonic acid: This compound contains a sulfonic acid group, which can be used in different applications compared to the sulfonyl chloride derivative.
Uniqueness
The uniqueness of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride lies in its combination of a fluorine atom and a sulfonyl chloride group. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis and analytical chemistry. Its ability to form stable derivatives with various nucleophiles further adds to its value in scientific research and industrial applications.
属性
IUPAC Name |
7-fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2O3S/c7-14(11,12)4-2-1-3(8)5-6(4)10-13-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAADSMIEGGGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400849 | |
| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91366-64-2 | |
| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
